molecular formula C23H25N5O3 B2364465 N-(2,3-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide CAS No. 1008245-08-6

N-(2,3-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B2364465
CAS No.: 1008245-08-6
M. Wt: 419.485
InChI Key: JUSHDLQADJKNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-13(2)16-8-10-17(11-9-16)28-22(30)20-21(23(28)31)27(26-25-20)12-19(29)24-18-7-5-6-14(3)15(18)4/h5-11,13,20-21H,12H2,1-4H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSHDLQADJKNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a unique structure characterized by a tetrahydropyrrolo-triazole core and various substituents that may influence its biological activity. The presence of both isopropyl and dimethyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest it may inhibit the proliferation of cancer cells.
  • Enzyme Inhibition : Potential as an inhibitor of specific enzymes involved in cancer progression.
  • Cytotoxic Effects : Demonstrated cytotoxicity in certain cancer cell lines.

Anticancer Activity

A study evaluated the anticancer properties of similar compounds and indicated that modifications in the chemical structure can enhance potency against specific cancer types. For example:

  • IC50 Values : Compounds similar to this compound showed IC50 values ranging from 0.3 to 1.2 μM in various cancer cell lines .
CompoundCell LineIC50 (μM)
Similar Compound AALL (EU-3)0.3
Similar Compound BNB (NB-1643)0.5
Similar Compound CNB (SHEP1)0.7

The proposed mechanisms through which this compound exerts its effects include:

  • MDM2/XIAP Inhibition : Similar compounds disrupt the interaction between MDM2 and p53, leading to apoptosis in cancer cells .
  • Induction of Apoptosis : Evidence suggests that the compound may induce caspase activation independent of p53 status.

Case Studies

In vitro studies have been conducted on various cancer cell lines to assess the efficacy of compounds related to this compound:

  • Study 1 : Showed significant reduction in colony formation in treated neuroblastoma cells compared to controls.
  • Study 2 : Highlighted the compound's ability to reduce cell viability in acute lymphoblastic leukemia (ALL) cell lines significantly.

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